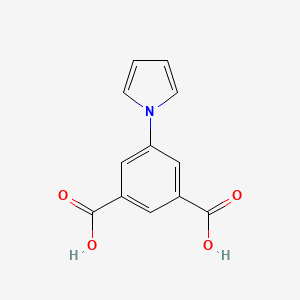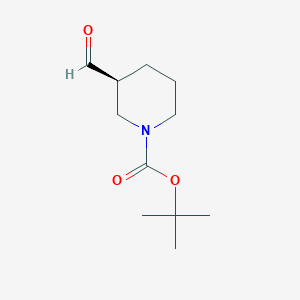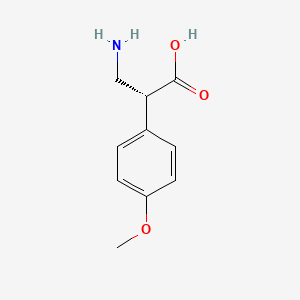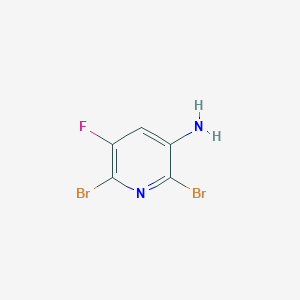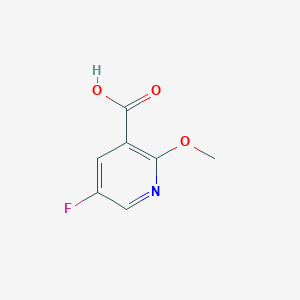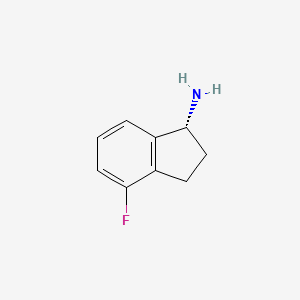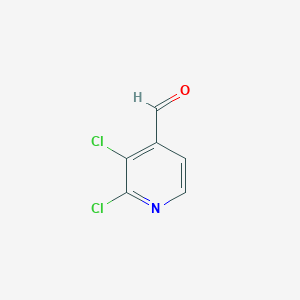
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide
Vue d'ensemble
Description
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide, otherwise known as 4-aminophenyl-2-(2,4-dichlorophenoxy)propanamide or 4-AP, is an organic compound used in a variety of scientific research fields. 4-AP is a white crystalline solid with a melting point of 90-93°C and is soluble in water and ethanol. It is a derivative of phenoxyacetic acid and is used in a variety of biological and biochemical studies.
Applications De Recherche Scientifique
Herbicidal Activity
N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide has been investigated for its potential herbicidal activity. A study by Liu et al. (2008) synthesized a related compound, which demonstrated effective herbicidal properties.
Antibacterial Properties
Research by Tumosienė et al. (2012) indicates that derivatives of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide can exhibit antibacterial activity, highlighting its potential in combating bacterial infections.
Anticonvulsant Studies
Idris et al. (2011) found that isomeric compounds related to N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide were effective in anticonvulsant tests, suggesting potential applications in epilepsy treatment (Idris et al., 2011).
Immunosuppressive Activities
A study on N-aryl-3-(indol-3-yl)propanamides, which are structurally related to N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide, showed significant inhibitory activity on immune cells, suggesting immunosuppressive capabilities (Giraud et al., 2010).
Molecular Interactions and Structure
The molecular interactions and structural properties of similar compounds have been studied, providing insight into the chemical behavior of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide. This includes work on its crystal structure (Lynch et al., 1992).
Weed Control in Agricultural Settings
In agriculture, derivatives of this compound have been used for controlling weeds in rice fields, demonstrating its utility in crop management (Liu & Lozano, 1987).
Nonsteroidal Glucocorticoid Receptor Agonists
Research has explored derivatives of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide as glucocorticoid receptor modulators, indicating potential therapeutic applications in inflammation and immune modulation (Yang et al., 2010).
Interaction with Transient Receptor Potential Vanilloid 1
Studies have investigated the interaction of 4-Aminophenyl propanamide derivatives with human TRPV1, a receptor involved in pain sensation, suggesting implications in pain management and neurology (Kim et al., 2018).
Synthesis and Characterization
The synthesis and characterization of various derivatives of N-(4-Aminophenyl)-2-(2,4-dichlorophenoxy)-propanamide have been extensively studied, providing a foundation for understanding its chemical properties and potential applications in various fields (Tayade & Waghmare, 2016).
Propriétés
IUPAC Name |
N-(4-aminophenyl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9(21-14-7-2-10(16)8-13(14)17)15(20)19-12-5-3-11(18)4-6-12/h2-9H,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBJFRBUNJIINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N)OC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1390812.png)
